molecular formula C10H7Cl3N2O2S B2713347 3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole CAS No. 944782-21-2

3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole

Cat. No.: B2713347
CAS No.: 944782-21-2
M. Wt: 325.59
InChI Key: LNHMVDKVPGSDCM-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole is a synthetic chemical reagent featuring a pyrazole core functionalized with a 2,3,4-trichlorobenzenesulfonyl group. This structure classifies it as a sulfonamide-bearing pyrazole derivative, a class of compounds recognized for significant potential in medicinal chemistry and biochemical research . Compounds within this class are frequently investigated as inhibitors for metabolic enzymes such as Carbonic Anhydrases and Cholinesterases (ChEs) . The sulfonamide group can act as a zinc-binding moiety, contributing to the high affinity for the active site of Carbonic Anhydrase isoenzymes (e.g., hCA I and II), which are targets for research into glaucoma and epilepsy . Simultaneously, the pyrazole scaffold is a privileged structure in drug discovery, known to confer a wide range of biological activities, including anti-inflammatory and anti-cancer properties . This particular reagent serves as a versatile building block for researchers designing and synthesizing novel molecules for developing therapeutic agents for conditions like Alzheimer's disease and glaucoma . It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-1-(2,3,4-trichlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N2O2S/c1-6-4-5-15(14-6)18(16,17)8-3-2-7(11)9(12)10(8)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHMVDKVPGSDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The pyrazole moiety is recognized for its significant anticancer properties. Recent studies have highlighted compounds containing the pyrazole structure that exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been synthesized and evaluated for their ability to inhibit cancer cell growth, with some showing promising results in inhibiting kinases associated with tumor progression .

2. Anti-inflammatory Properties
Pyrazole derivatives are also being explored for their anti-inflammatory effects. The mechanism by which these compounds exert their anti-inflammatory action often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Several studies have documented the efficacy of pyrazole-containing compounds in reducing inflammation in preclinical models .

3. Antioxidant Activity
Research indicates that some pyrazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neuroprotection and cardiovascular health. For example, 3-methyl-1-phenyl-2-pyrazoline-5-one has been shown to exhibit significant antioxidant activity in both cellular and cell-free systems .

Agrochemical Applications

1. Pesticide Development
The structural characteristics of pyrazoles make them suitable candidates for developing new agrochemicals, particularly pesticides. Research has focused on synthesizing pyrazole-based compounds that can effectively target pests while minimizing environmental impact. The incorporation of various substituents on the pyrazole ring has been shown to enhance the biological activity of these compounds against specific agricultural pests .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Pyrazoles
A recent study synthesized a series of 1H-pyrazole derivatives and evaluated their anticancer activities against multiple human cancer cell lines (e.g., HepG2, A549). The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer potential. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Anti-inflammatory Effects in Animal Models
In an experimental setup involving animal models of inflammation, a specific pyrazole derivative was administered to assess its anti-inflammatory effects. The results showed a significant reduction in inflammatory markers compared to control groups, supporting the compound's potential as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Anti-inflammatory drugsEffective COX inhibition, reducing inflammation
AntioxidantsExhibits protective effects against oxidative stress
AgrochemicalsPesticidesEnhanced efficacy against agricultural pests

Mechanism of Action

The mechanism of action of 3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Weight Key Functional Groups Notable Properties
3-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole 1: 2,3,4-Trichlorobenzenesulfonyl; 3: Methyl ~420 (estimated) Sulfonyl, Trichlorophenyl, Methyl High lipophilicity, halogen bonding
5-(4-Chlorophenyl)-3-methyl-1-(4-((2-methylbenzyl)oxy)phenyl)-1H-pyrazole 1: Aryl ether; 3: Methyl; 5: 4-Chlorophenyl 375.13 Chlorophenyl, Benzyl ether, Methyl Antiproliferative activity via tubulin inhibition
3-Methyl-1-(tetrahydrofuran-2-yl)-1H-pyrazole 1: Tetrahydrofuran-2-yl; 3: Methyl ~152 (estimated) Tetrahydrofuran, Methyl Radical-polar crossover reactivity
1-Phenyl-3-(pyren-1-yl)-1H-pyrazole 1: Phenyl; 3: Pyrenyl ~384 (estimated) Pyrenyl, Phenyl Fluorescence properties, C–H activation

Key Observations :

  • Electron-Withdrawing vs.
  • Halogen Effects : Chlorine substituents in compounds like and the target compound improve binding to hydrophobic protein domains, as seen in antitubulin agents .

Key Findings :

  • Antitubulin Activity: Diaryl pyrazoles (e.g., ) exhibit nanomolar potency by mimicking the cis-double bond of combretastatin A-3. The trichlorobenzenesulfonyl group in the target compound may similarly stabilize bioactive conformations via steric hindrance.
  • Antioxidant Capacity : Pyrazoles with amine or hydroxyl groups (e.g., ) show moderate radical scavenging, but sulfonyl groups (as in the target compound) are less likely to contribute directly to antioxidant activity.

Biological Activity

3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C10H8Cl3N2O2S
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities of this compound can be categorized as follows:

Anticancer Activity

Studies have shown that certain pyrazole derivatives possess significant anticancer properties. For instance:

  • Aurora-A Kinase Inhibition : A related pyrazole derivative demonstrated potent inhibitory activity against Aurora-A kinase, with an IC50 value of 0.16 μM in HCT116 cell lines . This suggests that similar compounds may exert anticancer effects through similar mechanisms.

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAurora-A Kinase InhibitorTBDThis Study
Compound 10e (related derivative)Antiproliferative0.39 (HCT116)
CelecoxibCOX Inhibitor0.12
EdaravoneFree Radical ScavengerTBD

Case Study 1: Anticancer Screening

In a study examining various pyrazole derivatives for anticancer activity, compounds similar to this compound were screened against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study 2: Inflammation Models

Another study evaluated the anti-inflammatory potential of pyrazole derivatives using animal models of inflammation. The compounds showed significant reduction in inflammatory markers and pain response compared to controls.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole, and how can purity be maximized?

Methodological Answer: The synthesis typically involves sulfonylation of 3-methyl-1H-pyrazole with 2,3,4-trichlorobenzenesulfonyl chloride under basic conditions. Key steps include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of pyrazole to sulfonyl chloride to avoid over-sulfonylation .
  • Solvent Selection: Dichloromethane or THF is preferred due to their inertness and ability to dissolve both reactants .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted sulfonyl chloride. Purity >95% is achievable via recrystallization in ethanol/water .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons of the trichlorobenzenesulfonyl group) confirm substitution patterns .
  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-SO₂-C) validate sulfonylation .
  • HRMS: Accurate mass measurement ensures molecular formula confirmation (e.g., C₁₀H₈Cl₃N₂O₂S requires m/z 352.93) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of sulfonylation in pyrazole derivatives?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify the most nucleophilic nitrogen in pyrazole. For 3-methyl-1H-pyrazole, the N1 position is favored due to steric hindrance at N2 from the methyl group. Solvent effects (e.g., PCM models) refine reaction feasibility .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values across multiple assays (e.g., antimicrobial vs. anti-inflammatory) to identify assay-specific artifacts .
  • Metabolite Analysis: LC-MS/MS can detect degradation products (e.g., desulfonylated derivatives) that may confound activity .
  • Structural Analog Comparison: Compare with 5-methyl-1-phenyl analogs to isolate the trichlorobenzenesulfonyl group’s contribution .

Q. How can regioselectivity challenges in post-synthetic modifications be addressed?

Methodological Answer:

  • Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyrazole ring selectively, enabling functionalization at C4 or C5 .
  • Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh₃)₄ and aryl boronic acids target halogenated positions (e.g., para to sulfonyl groups) .

Experimental Design & Troubleshooting

Q. How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors reduce exothermic risks during sulfonylation and improve mixing efficiency .
  • In Situ Monitoring: ReactIR tracks sulfonyl chloride consumption to prevent side reactions .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves and goggles; avoid inhalation (TLV: 0.1 mg/m³) .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced Functionalization & Applications

Q. How to design derivatives for enhanced carbonic anhydrase inhibition?

Methodological Answer:

  • Sulfonamide Bioisosteres: Replace the trichlorobenzenesulfonyl group with thiadiazole sulfonamides to improve binding to Zn²⁺ in CA active sites .
  • Molecular Docking: Use AutoDock Vina to screen derivatives against CA IX (PDB: 3IAI) for selectivity .

Q. What crystallographic methods elucidate supramolecular interactions?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Analyze π-π stacking between pyrazole rings and halogen bonds from Cl atoms (e.g., C-Cl···N interactions at ~3.3 Å) .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H-bonding from sulfonyl oxygen) .

Data Interpretation & Validation

Q. How to validate conflicting spectral data for degradation products?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Correlate ¹H-¹³C couplings to distinguish between sulfonamide hydrolysis products and oxidation byproducts .
  • Isotopic Labeling: Use ³⁵S-labeled sulfonyl groups to track degradation pathways via autoradiography .

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